molecular formula C16H25NO B3342323 3-Methyl-n,n-bis(2-methylpropyl)benzamide CAS No. 17657-20-4

3-Methyl-n,n-bis(2-methylpropyl)benzamide

Cat. No.: B3342323
CAS No.: 17657-20-4
M. Wt: 247.38 g/mol
InChI Key: KIZOCFMEYCNNQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some benzamide compounds have been shown to exhibit effective metal chelate activity .


Physical and Chemical Properties Analysis

Benzamides are usually off-white solids. They are slightly soluble in water and soluble in many organic solvents . The exact physical and chemical properties can vary depending on the specific structure of the benzamide.

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For example, some benzamides show anti-platelet activity .

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on their specific structure. Some benzamides may be hazardous if ingested or inhaled, and may cause eye and skin irritation .

Future Directions

Benzamides have been used in drug discovery , suggesting that they have potential for future research and development in various fields of application.

Properties

IUPAC Name

3-methyl-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12(2)10-17(11-13(3)4)16(18)15-8-6-7-14(5)9-15/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZOCFMEYCNNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938814
Record name 3-Methyl-N,N-bis(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17657-20-4
Record name NSC34980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-N,N-bis(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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